![molecular formula C25H23ClN2O4S B2638963 N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 423744-74-5](/img/structure/B2638963.png)
N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the molecular formula is C14H10ClNO2 . The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the density is 1.3±0.1 g/cm3, boiling point is 504.1±45.0 °C at 760 mmHg, and it has a molar refractivity of 70.7±0.3 cm3 . The physical and chemical properties of “N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide” would be different and would need to be determined.Aplicaciones Científicas De Investigación
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Research by Caveliers et al. (2002) on a related iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrates its potential in visualizing primary breast tumors through preferential binding to sigma receptors overexpressed on breast cancer cells. This preliminary study showed that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting a possible application in noninvasively assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Orexin Receptor Antagonism for Insomnia Treatment
The metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were studied by Renzulli et al. (2011) for its development as a treatment for insomnia. This compound, through its extensive metabolism and specific metabolite actions, highlights the complexity of developing targeted therapies for neurological conditions (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Radiation Dose Estimation from Imaging Compounds
Sadeghzadeh et al. (2015) estimated the effective absorbed radiation dose to human organs from 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine (4-B-[125I]-IBSP) based on rat biodistribution data. This study supports the safety and suitability of 4-B-[125I]-IBSP for clinical studies in lung malignancies, underlining the importance of dosimetry in the development of diagnostic radiopharmaceuticals (Sadeghzadeh, Shanehsazzadeh, & Lahooti, 2015).
Metabolic Pathways of Cannabinoid Receptor Antagonists
The pharmacokinetics and metabolism of CP-945,598, a cannabinoid CB1 receptor antagonist, were detailed by Miao et al. (2012), revealing the extensive metabolic processes involving N-de-ethylation and further modifications. This research sheds light on the complex disposition of therapeutics targeting the endocannabinoid system (Miao, Sun, Liras, Prakash, 2012).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c26-20-11-14-23(22(17-20)24(29)18-7-3-1-4-8-18)27-25(30)19-9-12-21(13-10-19)33(31,32)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHBGCSOVOCNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.